3-(2-Chloro-benzyl)-piperazin-2-one
Description
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) |
InChI Key |
IOQVMQPLKZKPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Comparative Summary of Preparation Methods
| Method | Key Reagents | Reaction Type | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation of Piperazin-2-one | Piperazin-2-one, 2-chlorobenzyl halide, base | Nucleophilic substitution | Moderate to high | Straightforward, widely used | Requires halide precursors |
| Cascade Double Cyclization | Chloroallenyl amides, amines, Pd catalyst | One-pot cyclization | 50–90% | High yield, structural diversity | Requires palladium catalyst |
| Reductive Condensation | N-(2-chlorobenzyl)piperazine, aldehyde, formic acid | Reductive amination | Moderate | Solvent-free, direct synthesis | Requires aldehyde and acid |
Characterization and Analytical Data
The synthesized this compound compounds are typically characterized by:
- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O) stretch around 1650 cm⁻¹ indicative of the piperazin-2-one ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$^{1}H$$ NMR shows characteristic signals for the benzyl methylene protons and piperazinone ring protons.
- $$^{13}C$$ NMR confirms carbonyl carbon and aromatic carbons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
- Elemental Analysis: Confirms carbon, hydrogen, and nitrogen content consistent with theoretical values.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chlorobenzyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
®-3-(2-Chlorobenzyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(2-Chlorobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(2-Chloro-benzyl)-piperazin-2-one with structurally related piperazinone derivatives:
Key Research Findings
Structural Flexibility : The 2-chlorobenzyl group in this compound contributes to rigid crystal packing, critical for X-ray crystallography in quinazoline studies .
Diverse Applications: Piperazinones are exploited in both enzymatic inhibition (e.g., Mpro) and as synthons for complex heterocycles, reflecting their broad utility .
Biological Activity
3-(2-Chloro-benzyl)-piperazin-2-one is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various molecular targets such as enzymes and receptors. Piperazine derivatives are known for their diverse pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines.
- Neuropharmacological Effects : It may interact with serotonin receptors, potentially influencing mood regulation and anxiety disorders.
While the specific mechanisms of action for this compound require further investigation, existing literature indicates that it may act through the following pathways:
- Receptor Binding : Interaction with serotonin receptors could modulate neurotransmitter levels, impacting mood and anxiety.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic potential of this compound against various human cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MiaPaCa2 | TBD | Induction of apoptosis via cell cycle arrest |
| BxPC3 | TBD | Inhibition of tubulin polymerization |
| PANC-1 | TBD | Modulation of apoptotic pathways |
Note: Specific IC50 values need to be determined through experimental assays.
Case Studies
- Study on Serotonin Receptors : Research indicates that compounds similar to this compound show affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
- Anticancer Activity : A study demonstrated that piperazine derivatives exhibit significant cytotoxicity against pancreatic cancer cell lines, highlighting the potential role of this compound in cancer therapy .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other piperazine derivatives:
| Compound Name | Structural Difference | Unique Features |
|---|---|---|
| 3-(3-Fluorobenzyl)-piperazin-2-one | Fluorine instead of chlorine | Different binding affinity profiles |
| 3-(3-Methylbenzyl)-piperazin-2-one | Methyl group instead of chlorine | Potentially different pharmacokinetic properties |
| 3-(3-Bromobenzyl)-piperazin-2-one | Bromine instead of chlorine | Varying reactivity due to bromine properties |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research, especially in the fields of oncology and neuropharmacology. Future studies should focus on elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and conducting comprehensive clinical evaluations.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(2-Chloro-benzyl)-piperazin-2-one, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using precursors like chlorobenzyl halides and piperazine derivatives. For example, in related piperazinone syntheses, reaction conditions (temperature, solvent polarity, and catalyst choice) significantly affect yield. A study on 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one highlights that controlled temperatures (e.g., 0–25°C) and polar aprotic solvents (e.g., DMF) improve intermediate stability and final purity . Analytical techniques like NMR and HPLC are critical for monitoring reaction progress and confirming structural integrity .
Q. How can researchers validate the molecular structure of this compound and its intermediates?
- Methodological Answer : X-ray crystallography and spectroscopic methods are key. In a study of a structurally similar quinazolinone derivative, bond lengths (e.g., C–N: 1.33–1.38 Å) and angles (e.g., N–C–C: 109.5°) from crystallography provided precise structural validation . For intermediates, - and -NMR are essential; for example, aromatic protons in the 2-chlorobenzyl group typically resonate at δ 7.2–7.5 ppm, while the piperazinone carbonyl appears near δ 170 ppm in -NMR .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity often arise from stereochemical or solubility differences. For instance, (S)-3-(hydroxymethyl)piperazin-2-one exhibits enhanced solubility and enzyme inhibition compared to non-hydroxylated analogs, suggesting that substituent modifications (e.g., hydroxymethyl groups) can resolve activity inconsistencies . Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities and clarify structure-activity relationships (SAR) .
Q. How can computational modeling guide the optimization of this compound for target-specific interactions?
- Methodological Answer : Molecular docking and density functional theory (DFT) simulations predict binding modes and electronic properties. For example, the 2-chlorobenzyl group’s electron-withdrawing effects may enhance interactions with hydrophobic enzyme pockets. A study on KRAS-targeting quinazolines used DFT to optimize substituent placement, achieving a 15% improvement in inhibitory potency . MD simulations (e.g., 100 ns trajectories) further assess conformational stability in biological environments .
Q. What experimental designs are optimal for evaluating the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Use liver microsome assays (human/rat) to measure intrinsic clearance. For instance, analogs like 1-(Oxolan-3-yl)piperazin-2-one showed metabolic stability enhancements (t > 60 min) when the oxolane ring reduced cytochrome P450 binding . LC-MS/MS quantifies metabolites, while HPLC-UV monitors degradation under simulated physiological conditions (pH 7.4, 37°C) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Pharmacokinetic profiling is critical. For example, low oral bioavailability (<20%) in rodent models may explain poor in vivo efficacy despite strong in vitro activity. Techniques like cassette dosing or PET imaging with -labeled analogs can track tissue distribution and bioavailability . Adjusting formulation (e.g., nanoemulsions) or introducing prodrug moieties (e.g., ester derivatives) may bridge this gap .
Comparative Structural Analysis
Q. How does the 2-chlorobenzyl substituent influence the compound’s reactivity compared to non-halogenated analogs?
- Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the benzyl carbon, enhancing nucleophilic substitution reactivity. In contrast, non-halogenated benzyl analogs require harsher conditions (e.g., higher temperatures or stronger bases) for similar transformations. Comparative kinetic studies using UV-Vis spectroscopy or stopped-flow techniques quantify these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
